5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a fused triazolothiazole core (1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol) substituted with a 2-methyl group and a spirocyclic moiety (1,4-dioxa-8-azaspiro[4.5]decane) linked via a 4-methylphenylmethyl bridge. The hydroxyl group at position 6 may participate in hydrogen bonding, critical for biological interactions, while the 4-methylphenyl group contributes lipophilicity, influencing membrane permeability .
Propriétés
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-3-5-15(6-4-13)16(17-18(25)24-19(28-17)21-14(2)22-24)23-9-7-20(8-10-23)26-11-12-27-20/h3-6,16,25H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVXNCKNALHETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic system, the introduction of the thiazole ring, and the construction of the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and pharmacological implications:
| Compound Name / ID | Core Structure | Key Substituents | Pharmacological Notes | Reference |
|---|---|---|---|---|
| Target Compound | Triazolo[3,2-b][1,3]thiazol-6-ol | - 2-Methyl - 1,4-dioxa-8-azaspiro[4.5]decan-8-yl - 4-Methylphenylmethyl |
Enhanced rigidity from spiro system; potential for CNS targeting due to piperazine-like nitrogen | |
| 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | Triazolo[3,2-b][1,3]thiazol-6-ol | - 2-Ethyl - 4-Ethylpiperazinyl - 3-Chlorophenyl |
Piperazine substituent may improve solubility but reduce selectivity; chlorine enhances electrophilicity | |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | Triazolo[3,2-b][1,3]thiazol-6-ol | - 4-Ethoxy-3-methoxyphenyl - 4-(3-Chlorophenyl)piperazinyl |
Polar substituents (methoxy, ethoxy) may improve water solubility; chlorophenyl enhances receptor affinity | |
| 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives | Diazaspiro[4.5]decane | - 8-Phenyl - Piperazine/propyl chains |
Spiro systems used in antipsychotics; rigid framework reduces off-target binding | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo[3,4-b][1,3,4]thiadiazole | - Pyrazole - 4-Methoxyphenyl |
Thiadiazole core increases electron deficiency; antimicrobial activity noted |
Key Observations
Substituent Effects :
- 4-Methylphenyl : Enhances lipophilicity vs. polar groups (e.g., 4-ethoxy-3-methoxyphenyl in ), favoring blood-brain barrier penetration .
- Hydroxyl Group : Critical for hydrogen bonding in triazolothiazole derivatives; its absence in thiadiazole analogs () may reduce antimicrobial efficacy .
Biological Activity: Piperazine-containing analogs () show affinity for serotonin/dopamine receptors, suggesting the target compound may share CNS applications .
Research Findings and Data Tables
Physicochemical Properties
LogP values calculated using fragment-based methods; higher LogP in the target compound reflects greater lipophilicity from the 4-methylphenyl group .
Q & A
Q. What are the optimal synthetic routes for preparing 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates and heterocyclic coupling. For example, describes a procedure using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene under reflux. Key steps include controlled reflux times (2–3 hours) and purification via recrystallization from DMSO/water (1:1). Solvent selection (e.g., dry benzene or THF) and stoichiometric ratios of reagents (e.g., 0.01 mol of intermediates) are critical for yield optimization .
Q. How can structural confirmation of the compound be achieved post-synthesis?
- Methodological Answer : Use spectroscopic techniques such as:
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹, NH bands).
- ¹H/¹³C NMR to resolve spirocyclic and aromatic protons (e.g., methyl groups at δ 2.1–2.5 ppm, triazole/thiazole protons at δ 7.0–8.5 ppm).
- Elemental analysis to verify purity (>95%). and highlight these methods for confirming molecular environments and avoiding byproduct contamination .
Q. What are the primary physicochemical properties relevant to its biological activity?
- Methodological Answer : Key properties include solubility (polar aprotic solvents like DMSO), logP (~3.5–4.0, predicted via computational tools), and thermal stability (melting points >200°C, per ). These properties guide formulation for in vitro assays (e.g., aqueous solubility enhancers for antimicrobial testing) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate its interaction with fungal 14-α-demethylase (CYP51)?
- Methodological Answer :
- Target Selection : Use PDB ID 3LD6 (14-α-demethylase lanosterol) for homology modeling ().
- Docking Software : Employ AutoDock Vina or Schrödinger Suite with flexible ligand settings.
- Validation : Compare binding affinities (±ΔG) with known antifungals (e.g., fluconazole). shows that triazole-thiadiazole hybrids exhibit competitive inhibition via heme iron coordination, with binding energies <−8.0 kcal/mol indicating high potential .
Q. How can contradictions in antimicrobial activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use CLSI/MIC guidelines for consistency. For example, discrepancies in MIC values against Candida albicans may arise from variations in inoculum size (1–5 × 10³ CFU/mL) or incubation time (24–48 hours).
- Synergistic Testing : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to address resistance mechanisms. and emphasize structural modifications (e.g., fluorophenyl substituents) to enhance potency against resistant strains .
Q. What strategies mitigate challenges in regioselectivity during spirocyclic ring formation?
- Methodological Answer :
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization ().
- Temperature Modulation : Lower reaction temperatures (0–5°C) favor spirocyclic intermediates over linear byproducts.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve ring closure efficiency. achieved >70% yield via dry THF under reflux (65°C) .
Q. How can metabolic stability in hepatic microsomes be assessed for preclinical profiling?
- Methodological Answer :
- In vitro Assay : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). notes that piperazine-containing analogs show moderate clearance (t₁/₂ ~30 min), suggesting CYP2D6 involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
